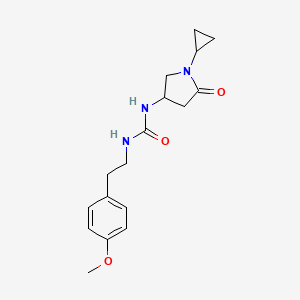

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea

CAS No.: 1396854-57-1

Cat. No.: VC7325978

Molecular Formula: C17H23N3O3

Molecular Weight: 317.389

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396854-57-1 |

|---|---|

| Molecular Formula | C17H23N3O3 |

| Molecular Weight | 317.389 |

| IUPAC Name | 1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |

| Standard InChI | InChI=1S/C17H23N3O3/c1-23-15-6-2-12(3-7-15)8-9-18-17(22)19-13-10-16(21)20(11-13)14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H2,18,19,22) |

| Standard InChI Key | YPZCYJXGQOGSGL-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3CC3 |

Introduction

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound belonging to the class of urea derivatives. It is notable for its unique structural arrangement, which includes a cyclopropyl moiety and a methoxyphenethyl group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, analgesic, and possibly antitumor activities.

Synthesis

The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea typically involves the reaction of 1-cyclopropyl-5-oxopyrrolidine with 4-methoxyphenethyl isocyanate. This reaction is commonly carried out in solvents such as dichloromethane or dimethylformamide under controlled temperature conditions to optimize yield.

Synthesis Steps:

-

Preparation of Starting Materials: Obtain 1-cyclopropyl-5-oxopyrrolidine and 4-methoxyphenethyl isocyanate.

-

Reaction Setup: Combine the starting materials in a suitable solvent.

-

Reaction Conditions: Control temperature and reaction time to ensure optimal yield.

-

Purification: Use techniques like chromatography to purify the product.

Biological Activities

Urea derivatives, including 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea, are known for their diverse biological activities. These compounds can act as anti-inflammatory, analgesic, and antitumor agents. The specific structural components of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.

Potential Mechanisms:

-

Inflammation Modulation: Interaction with inflammatory pathways.

-

Pain Signaling: Influence on neurotransmitter release or receptor activity.

-

Antitumor Effects: Potential inhibition of tumor growth factors.

Future Research Directions:

-

Mechanism Elucidation: Investigate interactions with biological targets.

-

Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion.

-

Toxicity Assessments: Conduct safety evaluations in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume